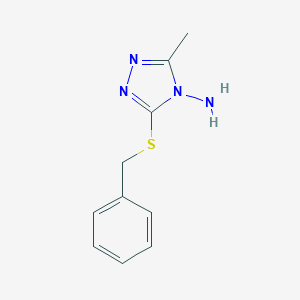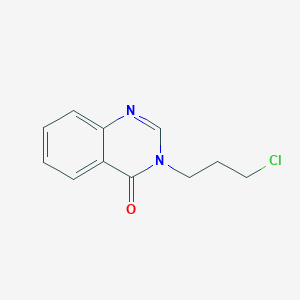![molecular formula C15H10ClN3O B386052 2-[(4-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile CAS No. 22744-17-8](/img/structure/B386052.png)
2-[(4-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-phenylpropanenitrile is a member of phenylhydrazines.
Applications De Recherche Scientifique
Antimicrobial Activity
One of the significant applications of 2-[(4-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile and its derivatives is in the field of antimicrobial research. For instance, Ramadan (2016) synthesized a series of 2-hydrazono-2(3H)-thiazole derivatives from 4-(3-chlorophenyl)-3-thiosemicarbazide, which demonstrated significant antimicrobial activity against various strains such as E. coli and C. albicans. The compounds with substituted phenyl or indolyl groups showed considerable antimicrobial activity (E. Ramadan, 2016). Another study by Naik et al. (2013) evaluated the antimicrobial efficacy of phenyl hydrazones, finding them effective against bacteria and fungi (K. Naik, A. Prasad, Y. N. Spoorthy, L. K. Ravindranath, 2013).
Antitumor Properties
This compound and its derivatives also show promise in cancer research. A study by Al-Suwaidan et al. (2015) revealed that certain derivatives exhibit significant antitumor activity, with one compound in particular showing potential against various cancer cell lines (Ibrahim A. Al-Suwaidan, Naglaa I. Abdel-Aziz, A. El-Azab, M. A. El-Sayed, A. Alanazi, M. El-Ashmawy, A. Abdel-Aziz, 2015). Abdel-Wahab et al. (2011) synthesized compounds with 2,4-dichlorophenoxy nucleus, which showed preliminary antitumor activity on Ehrlich ascites carcinoma (EAC) cell lines (B. F. Abdel-Wahab, M. Farghaly, F. Badria, 2011).
Corrosion Inhibition
Another notable application is in corrosion inhibition. Fouda and Abdallah (2010) investigated the use of various derivatives as corrosion inhibitors for zinc in HCl solution. Their study demonstrated that these compounds are effective inhibitors, with their efficiency increasing with concentration and temperature (A. Fouda, M. Abdallah, 2010).
Propriétés
Numéro CAS |
22744-17-8 |
|---|---|
Formule moléculaire |
C15H10ClN3O |
Poids moléculaire |
283.71g/mol |
Nom IUPAC |
(1E)-N-(4-chloroanilino)-2-oxo-2-phenylethanimidoyl cyanide |
InChI |
InChI=1S/C15H10ClN3O/c16-12-6-8-13(9-7-12)18-19-14(10-17)15(20)11-4-2-1-3-5-11/h1-9,18H/b19-14+ |
Clé InChI |
XUVHXSZZCICDTF-XMHGGMMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Cl)C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Cl)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methylsulfonyl)phenyl]propan-1-one](/img/structure/B385969.png)
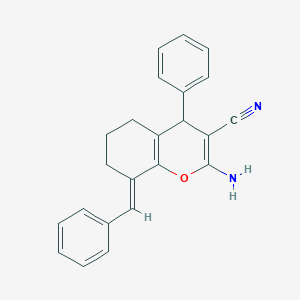
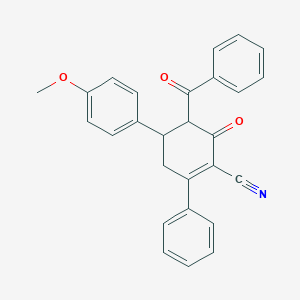
![2-(2-Furylmethylene)-10-methyl-2,10-dihydroimidazo[2,1-b]quinazoline-3,5-dione](/img/structure/B385978.png)
![(5Z)-2-benzylsulfanyl-5-[[4-(dimethylamino)phenyl]methylidene]-1H-imidazol-4-one](/img/structure/B385979.png)
![6-(4-Chlorophenyl)-3-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B385983.png)
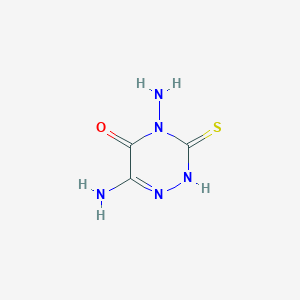
![2-Furaldehyde phenanthro[9,10-e][1,2,4]triazin-3-ylhydrazone](/img/structure/B385985.png)
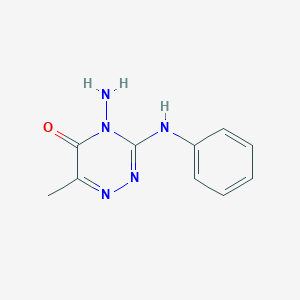
![Ethyl 5-amino-4-[4-(methyloxy)phenyl]-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B385988.png)
